Benzyl 2-isocyanatoacetate
Description
Significance as a Pivotal Synthetic Intermediate
Benzyl (B1604629) 2-isocyanatoacetate serves as a crucial building block in the synthesis of a variety of organic molecules. tandfonline.comtandfonline.comresearchgate.net Its utility stems from the presence of multiple reactive sites, which can be selectively targeted to construct intricate molecular architectures. The benzyl ester group can be readily removed under neutral conditions, a feature that is particularly advantageous in the multi-step synthesis of sensitive compounds like porphyrins and their derivatives. tandfonline.comtandfonline.com Furthermore, the isocyanate group is a highly reactive electrophile, readily participating in reactions with a wide array of nucleophiles. wikipedia.org This dual reactivity makes it an important precursor for creating diverse molecular scaffolds. tandfonline.comrsc.orgthieme-connect.com
Classification within Isocyanate Chemistry
Benzyl 2-isocyanatoacetate belongs to the class of organic compounds known as isocyanates, which are characterized by the functional group R−N=C=O. wikipedia.org This functional group is structurally related to carbon dioxide and carbodiimides. wikipedia.org Isocyanates can be broadly categorized as either aromatic or aliphatic. epa.gov this compound falls into the category of aliphatic isocyanates, although it contains an aromatic ring in its benzyl ester moiety. This classification is based on the attachment of the isocyanate group to an aliphatic carbon. The reactivity of isocyanates is a key aspect of their chemistry, with the electrophilic carbon atom being susceptible to nucleophilic attack. wikipedia.org
Fundamental Reactivity and Functional Group Synergy
The chemical behavior of this compound is dictated by the interplay of its two primary functional groups: the isocyanate and the benzyl ester. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water. wikipedia.org For instance, its reaction with an alcohol leads to the formation of a urethane (B1682113) linkage. wikipedia.org
The benzyl ester, on the other hand, provides a stable protecting group for the carboxylic acid functionality that can be cleaved under mild hydrogenolysis conditions. tandfonline.com This orthogonality in reactivity allows for selective transformations at the isocyanate group without affecting the ester, and vice versa. This synergistic relationship between the functional groups is a cornerstone of its utility in multi-step organic synthesis. tandfonline.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
76692-58-5 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
benzyl 2-isocyanatoacetate |
InChI |
InChI=1S/C10H9NO3/c12-8-11-6-10(13)14-7-9-4-2-1-3-5-9/h1-5H,6-7H2 |
InChI Key |
QFVXJSWQXICJGO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)CN=C=O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN=C=O |
Origin of Product |
United States |
Synthetic Methodologies for Benzyl 2 Isocyanatoacetate
Direct Reaction Approaches
Direct methods for synthesizing Benzyl (B1604629) 2-isocyanatoacetate often involve the esterification of an isocyanoacetic acid derivative with benzyl alcohol.
One direct approach involves the reaction of benzyl alcohol with an activated form of isocyanoacetic acid. For instance, the synthesis can be achieved through the reaction of benzyl alcohol with 2-isocyanatoacetyl chloride. researchgate.net This method, however, requires the prior preparation of the highly reactive acyl chloride.
Another route involves the transesterification of a simpler alkyl isocyanoacetate, such as ethyl isocyanoacetate, with benzyl alcohol. This reaction is typically performed in the presence of a base, like sodium benzylate (PhCH2ONa), in refluxing benzyl alcohol. tandfonline.com
Catalysis plays a crucial role in enhancing the efficiency of direct synthetic methods. For example, silver(I) salts have been used to catalyze the [6+3] cycloaddition reactions of benzyl 2-isocyanoacetate with fulvenes, showcasing the utility of this compound in forming complex heterocyclic structures. rsc.org While this is an application of the compound, the synthesis of the reagent itself can be facilitated by catalysts. For instance, in the esterification of N-formyl glycine (B1666218) with benzyl alcohol, a precursor to benzyl 2-isocyanatoacetate, dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) are used as coupling agents. semanticscholar.org
Multi-Step Synthesis from Common Precursors
Multi-step syntheses offer the advantage of starting from inexpensive and readily available precursors like glycine and its derivatives.
A common and economical multi-step synthesis starts with glycine. tandfonline.comtandfonline.com This process typically involves three main steps:
Esterification of Glycine: Glycine is first reacted with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH), to form glycine benzyl ester p-toluenesulfonate salt. tandfonline.com
Formylation: The resulting glycine benzyl ester is then formylated. This can be achieved using various formylating agents, including methyl formate (B1220265) with triethylamine (B128534) or trimethylacetic formic anhydride (B1165640) with pyridine. tandfonline.com This step yields N-formylglycine benzyl ester.
Dehydration: The final step is the dehydration of the N-formylglycine benzyl ester to produce this compound. This is commonly accomplished using a dehydrating agent like phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. tandfonline.comsemanticscholar.org
Table 1: Multi-step Synthesis of this compound from Glycine
| Step | Reactants | Reagents/Conditions | Product | Yield |
| 1. Esterification | Glycine, Benzyl Alcohol | TsCl, TsOH, 80 °C | Glycine benzyl ester p-toluenesulfonate salt | 87% tandfonline.com |
| 2. Formylation | Glycine benzyl ester p-toluenesulfonate salt, Methyl formate | Triethylamine, reflux | N-Formylglycine benzyl ester | 81% tandfonline.com |
| 3. Dehydration | N-Formylglycine benzyl ester | POCl3, Triethylamine, CH2Cl2, 0 °C | This compound | - |
An alternative starting point is N-formyl glycine. semanticscholar.org This method involves the direct esterification of N-formyl glycine with benzyl alcohol. The reaction is typically facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). semanticscholar.org The resulting N-formylglycine benzyl ester is then dehydrated using phosphorus oxychloride and triethylamine to yield this compound. semanticscholar.org This approach has been reported to produce the target compound in good yield. semanticscholar.org
Advanced Synthetic Techniques
Advanced synthetic strategies for related isocyanoacetates, which can be conceptually applied to the benzyl ester, include the use of continuous flow chemistry. For instance, the synthesis of ethyl isocyanoacetate has been achieved in a telescoped continuous flow process from N-formylglycine using triphosgene (B27547) as a dehydrating agent. researchgate.net This methodology offers advantages in terms of safety, scalability, and reaction control.
Another advanced approach involves the oxidation of isonitriles. A general method for synthesizing isocyanates from isonitriles has been developed using dimethyl sulfoxide (B87167) (DMSO) as an oxidant and trifluoroacetic anhydride as a catalyst. orgsyn.org This reaction is efficient and proceeds under mild conditions. orgsyn.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. univpancasila.ac.idrasayanjournal.co.in While specific literature detailing the direct microwave-assisted synthesis of this compound is not prevalent, established microwave protocols for the synthesis of related isocyanates and their precursors are well-documented. These general methods provide a strong basis for its potential synthesis.
One prominent method is the microwave-assisted Staudinger–aza-Wittig reaction. This reaction typically involves the treatment of an azide (B81097) with a phosphine (B1218219), such as polymer-bound diphenylphosphine, under a carbon dioxide atmosphere to form the isocyanate. beilstein-journals.org Research has demonstrated the successful conversion of benzyl azide into benzyl isocyanate using this method, with microwave irradiation significantly reducing reaction times. beilstein-journals.orgd-nb.inforesearchgate.net For instance, the reaction of benzyl azide in acetonitrile (B52724) with a polymer-supported phosphine under CO2 pressure (14.5 bar) at 50°C reached full conversion in just 1.5 hours. researchgate.net This approach could theoretically be adapted for this compound by starting with the corresponding benzyl 2-azidoacetate.
Table 1: Microwave-Assisted Synthesis of Benzyl Isocyanate from Benzyl Azide researchgate.net
| Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
|---|---|---|---|---|
| Toluene (B28343) | 90 | 4 | >99 | 75 |
| Toluene | 50 | 4 | 82 | 78 |
| DMF | 70 | 4 | 95 | 80 |
| MeCN | 50 | 4 | >99 | 94 |
| MeCN | 50 | 1.5 | >99 | 98 |
Another relevant microwave-assisted route is the Curtius rearrangement. This reaction converts acyl azides into isocyanates. Studies have shown that Fmoc-amino acid azides can be transformed into their corresponding isocyanates in toluene under microwave irradiation for as little as 60 seconds, resulting in analytically pure products with yields between 91-96%. univpancasila.ac.id This demonstrates the potential for rapidly and efficiently converting a benzyl 2-(azidocarbonyl)acetate precursor into the desired isocyanate under microwave conditions.
Furthermore, microwave irradiation has been effectively used for the synthesis of isonitriles from formamides. organic-chemistry.orgacs.orgresearchgate.net This involves the dehydration of a formamide (B127407) using a reagent like phosphorus oxychloride or 2,4,6-trichloro acs.orgCurrent time information in Bangalore, IN.rsc.orgtriazine (TCT). organic-chemistry.orgresearchgate.net While this method yields an isonitrile (R-N≡C) and not an isocyanate (R-N=C=O), it highlights the utility of microwave assistance in related transformations starting from a plausible precursor like benzyl 2-formamidoacetate.
Triphosgene-Mediated Preparations of Isocyanates (General Context)
Triphosgene, or bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a safer and more convenient substitute for the highly toxic phosgene (B1210022) gas in the synthesis of isocyanates. rsc.org It is widely employed for the conversion of primary amines into their corresponding isocyanates under mild conditions. rsc.orgasianpubs.org The general procedure involves reacting a primary amine with triphosgene, typically in a chlorinated solvent like dichloromethane (B109758), often in the presence of a base to neutralize the HCl generated during the reaction. rsc.orgasianpubs.org
The reaction is versatile and has been used to prepare a wide array of isocyanates. asianpubs.org For example, various aryl amines can be converted to aryl isocyanates by treatment with triphosgene in dichloromethane. The reaction mixture is often stirred at a low temperature initially (15-20 °C) during the addition of triphosgene, then maintained at room temperature, and finally brought to reflux for several hours to ensure complete conversion. asianpubs.org The progress of the reaction can be monitored by infrared (IR) spectroscopy, watching for the appearance of the strong, characteristic isocyanate peak around 2250–2275 cm⁻¹ and the disappearance of the primary amine peaks. asianpubs.org The use of a soluble tertiary amine as an acid scavenger is often necessary to achieve a high conversion and prevent the formation of crosslinked byproducts, especially in polymer synthesis. rsc.org
The synthesis of tris(2-isocyanatoethyl)amine from tris(2-aminoethyl)amine (B1216632) illustrates a typical application, where triphosgene in dichloromethane is used with triethylamine as a base, yielding the product in 95% yield after a simple workup. rsc.org This general methodology is applicable to the synthesis of this compound from its corresponding primary amine precursor, Benzyl 2-aminoacetate.
Table 2: Representative Yields for Triphosgene-Mediated Isocyanate Synthesis asianpubs.org
| Starting Amine | Isocyanate Product | Yield (%) |
|---|---|---|
| 4-Chloro-3-(trifluoromethyl)aniline | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | 95.2 |
| 3-tert-Butyl-aniline | 3-tert-Butylphenyl isocyanate | 96.5 |
| 4-Fluoro-2-methylaniline | 4-Fluoro-2-methylphenyl isocyanate | 94.8 |
| 2,4-Difluoroaniline | 2,4-Difluorophenyl isocyanate | 92.5 |
Reactivity Profiles and Mechanistic Investigations of Benzyl 2 Isocyanatoacetate
Nucleophilic Addition Reactions of the Isocyanate Moiety
The isocyanate group (–N=C=O) in benzyl (B1604629) 2-isocyanatoacetate is highly electrophilic, making it susceptible to attack by a variety of nucleophiles. wikipedia.org This reactivity is fundamental to the formation of a wide range of derivatives.
The general mechanism of nucleophilic addition to an isocyanate involves the attack of a nucleophile on the electron-deficient carbon atom of the isocyanate group. vaia.com This initial attack leads to the formation of a tetrahedral intermediate, which is then typically stabilized by proton transfer to yield the final product. vaia.com
Common nucleophiles that react with isocyanates include alcohols, amines, and water. wikipedia.org
Reaction with Alcohols: Alcohols add to the isocyanate group to form urethanes (carbamates). The oxygen atom of the alcohol acts as the nucleophile, attacking the isocyanate carbon. vaia.com
Reaction with Amines: Amines react with isocyanates to produce ureas. The nitrogen atom of the amine is the nucleophilic center in this reaction. wikipedia.org
Reaction with Water: The reaction of isocyanates with water initially forms a carbamic acid, which is unstable and readily decarboxylates to yield an amine and carbon dioxide. wikipedia.org
The reactivity of the isocyanate group can be influenced by both steric and electronic factors of the reacting nucleophile.
A study on the visible-light-mediated nucleophilic addition of an α-aminoalkyl radical to isocyanates demonstrated an alternative reaction pathway. acs.org In this process, an α-aminoalkyl radical, generated from a tertiary amine, adds to the isocyanate carbon, leading to the formation of an α-amino amide. acs.org This radical addition highlights the versatility of the isocyanate group in C-C bond formation. acs.org
| Nucleophile | Product |
| Alcohol (R-OH) | Urethane (B1682113) (Carbamate) |
| Amine (R-NH2) | Urea (B33335) |
| Water (H2O) | Amine + Carbon Dioxide |
Alpha-Acidity and Carbanion Chemistry
The methylene (B1212753) protons (α-hydrogens) adjacent to both the isocyano and the ester groups in benzyl 2-isocyanatoacetate exhibit significant acidity. acs.orglibretexts.org
The α-hydrogens of isocyanoacetates are acidic due to the electron-withdrawing nature of the adjacent isocyano and ester groups. acs.orglibretexts.org Abstraction of an α-proton by a base leads to the formation of a resonance-stabilized carbanion, often referred to as an enolate. dalalinstitute.compressbooks.pub
The negative charge of the carbanion is delocalized over the α-carbon, the isocyano nitrogen, and the carbonyl oxygen of the ester group. libretexts.orgpressbooks.pub This delocalization significantly stabilizes the carbanion, facilitating its formation. pressbooks.pubsiue.edu Strong bases, such as lithium diisopropylamide (LDA), are typically used to completely deprotonate carbonyl compounds to their enolate forms. libretexts.org However, for compounds with particularly acidic α-hydrogens, like β-dicarbonyls, weaker bases such as sodium ethoxide can be sufficient. libretexts.org
The stability of carbanions is influenced by several factors:
Inductive Effect: Electron-donating groups, like alkyl groups, can destabilize a carbanion by increasing electron density on an already negatively charged center. youtube.comucalgary.ca
Hybridization: The s-character of the orbital holding the lone pair affects stability. Greater s-character means the electrons are held closer to the nucleus, increasing stability. dalalinstitute.com
Resonance: Delocalization of the negative charge through resonance is a major stabilizing factor. dalalinstitute.comyoutube.com
The ester group plays a crucial role in enhancing the acidity of the α-protons. The carbonyl group of the ester acts as an electron-withdrawing group, which helps to stabilize the resulting carbanion through resonance. libretexts.orgucalgary.ca The negative charge can be delocalized onto the electronegative oxygen atom of the carbonyl group, which is a significant stabilizing contribution. libretexts.orgpressbooks.pub
However, the acidity of α-hydrogens in esters (pKa ~23-25) is generally lower than that in aldehydes (pKa ~16-18) and ketones (pKa ~19-21). libretexts.orgucalgary.ca This is attributed to the resonance donation from the alkoxy group of the ester, which competes with the stabilization of the enolate charge, making the ester enolate less stable than those of aldehydes and ketones. ucalgary.cayoutube.com
The general trend of acidity for α-hydrogens in carbonyl compounds is: Aldehydes > Ketones > Esters ucalgary.ca
| Compound Type | Approximate pKa of α-Hydrogen |
| Alkane | ~50 |
| Ester | ~23-25 |
| Ketone | ~19-21 |
| Aldehyde | ~16-18 |
| β-Diketone | ~9 |
Pericyclic Reactions and Cycloadditions
This compound and related isocyanoacetate esters are valuable building blocks in the synthesis of heterocyclic compounds through cycloaddition reactions. acs.org
Isocyanoacetate esters can act as formal dipoles in [3+2] cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. nih.gov
The reaction of isocyanoacetate esters with carbonyl compounds, such as ketones, represents a significant pathway for the synthesis of oxazolines. thieme-connect.com Oxazolines are five-membered heterocyclic compounds with a wide range of applications, including their use as chiral ligands in asymmetric catalysis. wikipedia.org
The mechanism of this formal [3+2] cycloaddition generally proceeds through the initial nucleophilic addition of the α-carbanion (enolate) of the isocyanoacetate to the carbonyl carbon of the ketone. nih.gov This is followed by an intramolecular attack of the resulting alkoxide on the electrophilic carbon of the isocyano group, leading to ring closure and the formation of the oxazoline (B21484) ring. nih.gov
Catalytic asymmetric versions of this reaction have been developed, employing chiral catalysts to achieve high enantioselectivity. For instance, the combination of a quinine-derived precatalyst and silver(I) oxide has been shown to effectively catalyze the enantioselective [3+2] cycloaddition of isocyanoacetates with ketones, affording oxazolines in good yields and with high diastereo- and enantioselectivities. thieme-connect.com These oxazoline products can then be hydrolyzed to provide access to β-hydroxy-α-amino acids with a tertiary alcohol functionality. thieme-connect.com
The synthesis of oxazolines can also be achieved through other methods, such as the cyclization of β-hydroxy amides or the reaction of 2-amino alcohols with various functional groups like carboxylic acids or nitriles. wikipedia.orgnih.govorgsyn.org
| Reactant 1 | Reactant 2 | Catalyst System (Example) | Product |
| This compound | Ketone (e.g., Acetone wikipedia.org) | Quinine-derived precatalyst / Ag₂O thieme-connect.com | Substituted Oxazoline |
[3+2] Cycloaddition Reactions
With Electron-Deficient Alkenes for Pyrroline (B1223166) and Pyrrole (B145914) Derivatives
This compound reacts with electron-deficient alkenes to yield pyrroline and pyrrole derivatives. Pyrrolines, also known as dihydropyrroles, are important precursors for the synthesis of pyrrolidines and other biologically active molecules. orgsyn.org The reaction between an isocyanoacetate and an activated alkene typically proceeds via a [3+2] cycloaddition mechanism. researchgate.net
In this reaction, the isocyanoacetate acts as a 1,3-dipole precursor. The base-catalyzed reaction of benzyl isocyanoacetate with electron-deficient alkenes, such as nitro-alkenes, in refluxing tetrahydrofuran (B95107) has been reported to produce pyrrole-2-carboxylic acid benzyl esters in excellent yields. researchgate.net The proposed mechanism involves the initial deprotonation of the α-carbon of the isocyanoacetate to form a nucleophilic intermediate. This intermediate then attacks the electron-deficient alkene in a Michael-type addition. Subsequent intramolecular cyclization and elimination of a leaving group lead to the formation of the pyrrole ring.
The versatility of this method allows for the synthesis of a variety of substituted pyrroles, which are key structural motifs in many natural products and pharmaceuticals.
With Azodicarboxylates for Triazoline Synthesis
The reaction of this compound with azodicarboxylates leads to the formation of triazoline derivatives. Triazolines are five-membered heterocyclic compounds containing three nitrogen atoms. This reaction is another example of a [3+2] cycloaddition, where the isocyanate acts as the three-atom component and the azodicarboxylate serves as the two-atom component.
The synthesis of triazole-containing compounds is of significant interest due to their wide range of biological activities. nih.govresearchgate.net The cycloaddition reaction between an isocyanate and an azodicarboxylate provides a direct route to the triazoline core. The mechanism involves the concerted or stepwise interaction of the isocyanate with the N=N double bond of the azodicarboxylate. The specific regiochemistry and stereochemistry of the resulting triazoline can be influenced by the substituents on both reactants and the reaction conditions.
Higher-Order Cycloaddition Reactions
[6+3] Annulation with Fulvenes
This compound can participate in higher-order cycloaddition reactions, such as the [6+3] annulation with fulvenes. Fulvenes are versatile building blocks in organic synthesis and can act as six-carbon components in cycloaddition reactions. rsc.org This type of reaction allows for the rapid construction of complex, nine-membered ring systems.
The [6+3] annulation reaction involves the interaction of the π-system of the fulvene (B1219640) with the isocyanate group of this compound. The exact mechanism of this higher-order cycloaddition can be complex and may proceed through a concerted or a stepwise pathway involving zwitterionic intermediates. The reaction provides a powerful tool for the synthesis of novel polycyclic architectures that would be challenging to access through other synthetic routes.
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a single product that incorporates atoms from all the starting materials. acs.orgmdpi.com These reactions are characterized by their high atom economy, operational simplicity, and ability to generate molecular diversity. nih.gov
Incorporating this compound as a Key Component
This compound is a valuable component in various MCRs, most notably in Ugi-type reactions. The Ugi four-component reaction (Ugi-4CR) is a well-known MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. frontiersin.orgorgsyn.org
In variations of the Ugi reaction, this compound can serve as a precursor to the isocyanide component or participate directly in the reaction cascade. For example, it can be used in pseudo-multicomponent reactions where it generates the isocyanide in situ. nih.gov The versatility of the Ugi reaction and its modifications allows for the synthesis of a vast array of complex molecules, including peptidomimetics and heterocyclic scaffolds. acs.orgfrontiersin.org
The incorporation of this compound in MCRs often leads to the formation of highly functionalized products with multiple stereocenters. The efficiency and convergence of these reactions make them particularly attractive for the construction of compound libraries for drug discovery and materials science. nih.govrug.nl
Formation of Complex Molecular Architectures
This compound is a valuable reagent in multicomponent reactions (MCRs), which are processes where three or more reactants combine in a single operation to form a complex product. frontiersin.org These reactions are highly efficient for creating diverse molecular structures and are advantageous for their atom economy and reduced number of synthetic steps. frontiersin.org Isocyanide-based MCRs, in particular, have a long history in organic chemistry, with the Passerini and Ugi reactions being prominent examples. frontiersin.orgnih.gov
The utility of isocyanoacetates, such as this compound, is rooted in the dual nucleophilic and electrophilic character of the isocyanide carbon. beilstein-journals.org This unique reactivity allows for the construction of linear peptide-like structures and a wide array of heterocyclic compounds. beilstein-journals.org For instance, isocyanide-based MCRs have been instrumental in synthesizing peptidomimetics, which are molecules that mimic the structure and function of peptides. beilstein-journals.org
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of isocyanide chemistry, involving an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. researchgate.net This reaction has been widely exploited for the synthesis of diverse heterocyclic molecules, including potential drugs and natural product analogs. researchgate.net The adaptability of the Ugi reaction and other isocyanide-based MCRs allows for the creation of vast libraries of compounds for drug discovery and diversity-oriented synthesis. frontiersin.orgmdpi.com
The application of these reactions extends to the synthesis of complex scaffolds like β-lactams and thiazoles. beilstein-journals.org For example, Ugi reactions starting from β-amino acids have been successfully employed to create bicyclic β-lactams. beilstein-journals.org Furthermore, post-cyclization modifications of Ugi products provide a pathway to further diversify the molecular architecture, as demonstrated in the synthesis of Bacillamide C, a natural product with biological activity. beilstein-journals.org
The following table provides examples of complex molecular architectures synthesized using isocyanide-based multicomponent reactions.
| Reaction Type | Reactants | Product Class | Reference |
| Passerini 3-Component Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamides | beilstein-journals.org |
| Ugi 4-Component Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Acetamido Carboxamides | researchgate.net |
| Ugi/Cyclization | β-Amino Acid, Carbonyl, Isocyanide | Bicyclic β-Lactams | beilstein-journals.org |
| Ugi/Cyclization | Benzylamine, other reactants | 2,5-Disubstituted Thiazoles | beilstein-journals.org |
Mechanistic Elucidation via Computational and Experimental Studies
Understanding the reaction mechanisms of this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. A combination of computational and experimental techniques has been employed to investigate the intricacies of its reactivity.
Density Functional Theory (DFT) has emerged as a powerful tool for modeling chemical reactions and elucidating reaction mechanisms. nih.govnih.gov DFT calculations allow for the determination of the geometries of reactants, transition states, and products, as well as their corresponding energies. nih.gov This information is vital for mapping out the potential energy surface of a reaction and identifying the most favorable reaction pathway. umn.edu
In the context of reactions involving isocyanates and related compounds, DFT has been used to study the three-dimensional geometry of molecules and calculate properties such as bond lengths, bond angles, and dihedral angles in their optimized structures. nih.gov For instance, DFT calculations at the B3LYP/6-311++G(2d,p) level of theory have been used to determine the minimized energy geometry of complex heterocyclic compounds. nih.gov
Furthermore, DFT can be employed to investigate the entire reaction network of a chemical transformation, including all possible intermediates. researchgate.net This comprehensive approach helps in identifying key bottlenecks in a reaction sequence, such as the formation of the least stable intermediate. researchgate.net The accuracy of DFT calculations is dependent on the choice of the functional and basis set, and various functionals have been benchmarked for their performance in predicting reaction barriers and energies for reactions like the SN2 and E2 reactions. umn.edu
The following table summarizes different DFT functionals and their average absolute errors in calculating stationary point energies for a set of reactions.
| Density Functional | Average Absolute Error (kcal/mol) | Reference |
| M06-2X | 0.9 | umn.edu |
| M08-SO | 1.2 | umn.edu |
| M06-HF | 1.4 | umn.edu |
| M06 | 2.0 | umn.edu |
| B3LYP | 2.3 | umn.edu |
| OLYP | 2.7 | umn.edu |
| M06-L | 2.7 | umn.edu |
| TPSS | 3.5 | umn.edu |
The transition state is a critical point on the reaction coordinate that determines the rate and selectivity of a chemical reaction. Understanding the structure and energy of the transition state is therefore essential for predicting reaction outcomes. A quantum mechanical model based on a linear combination of reactant configurations can be used to estimate the effect of substituents on the transition-state structure in SN2 reactions. huji.ac.il
This model predicts that substituent effects can influence the transition state in an "anti-Hammond" manner within a related series of compounds. huji.ac.il However, for substrates with widely different structures and reactivities, "Hammond" effects may also become significant. huji.ac.il
In the oxidation of benzyl alcohols, for example, the plot of log k2 versus the Hammett substituent constant (σ) was found to be curved. orientjchem.org This observation suggests a continuous change in the transition state as the electronic nature of the substituent on the substrate varies from electron-donating to electron-withdrawing. orientjchem.org The transfer of a hydride ion from the alcohol to the oxidant is proposed, indicating that the transition state has some carbocationic character. orientjchem.org
Mechanistic studies of the Pd-catalyzed enantioselective 1,1-diarylation of benzyl acrylates revealed the role of a chiral anion in the stereoinduction process. nih.gov Analysis of the computed DFT transition structures for the stereodetermining step supported the proposed model, highlighting weak interactions such as π-stacking and C-H···O electrostatic attractions between the substrate's benzyl group and the phosphate (B84403) counterion as being responsible for the observed enantioselectivity. nih.gov
While many reactions of isocyanides proceed through ionic intermediates, the involvement of radical intermediates has also been considered. Isocyanides possess both a C-centered highest occupied molecular orbital (HOMO) of σ-type and a C-centered lowest unoccupied molecular orbital (LUMO) of π-type, which accounts for their diverse reactivity, including the potential for radical reactions. researchgate.net
In the context of the oxidation of benzyl alcohol by acidified dichromate, experiments were conducted to probe for the presence of radical intermediates. orientjchem.org The reaction failed to induce the polymerization of added acrylonitrile, a common test for the presence of free radicals. orientjchem.org This result rules out the involvement of radical intermediates in this particular oxidation reaction. orientjchem.org
The nucleophilic substitution (SN2) reaction is a fundamental transformation in organic synthesis. nih.gov Typically, nucleophiles such as cyanide, oxygen, nitrogen, sulfur, or phosphorus attack an electrophilic carbon, displacing a leaving group. nih.govrug.nl While isocyanides are known for their versatile chemistry in multicomponent and radical reactions, their role as nucleophiles in SN2 reactions has been a more recent area of exploration. researchgate.netnih.gov
It has been discovered that isocyanides can act as effective nucleophiles in SN2 reactions with alkyl halides. nih.govrug.nl This reaction proceeds through a nitrilium ion intermediate, which is then hydrolyzed in situ to yield highly substituted secondary amides. nih.gov This novel three-component reaction offers a broad scope with respect to the isocyanide and electrophile components and is compatible with various functional groups. nih.gov
This discovery represents a significant expansion of the chemical space accessible through SN2 reactions, offering an alternative to traditional amide coupling methods. nih.gov The isocyanide in this context can be considered an "Umpolung" amide carbanion synthon (R-NHC(-)=O), providing a conceptually new approach to amide synthesis. nih.gov
Applications of Benzyl 2 Isocyanatoacetate in Complex Molecule Synthesis
Construction of Nitrogen-Containing Heterocyclic Systems
The reactivity of Benzyl (B1604629) 2-isocyanatoacetate is particularly well-suited for the synthesis of heterocyclic systems, which are core structures in many pharmaceuticals, natural products, and materials. It serves as a key synthon for introducing specific nitrogen-containing fragments into a molecular framework.
The pyrrole (B145914) ring is a fundamental structural motif in a vast array of biologically significant molecules. Benzyl 2-isocyanatoacetate provides an efficient route to substituted pyrroles through several synthetic strategies.
The Barton-Zard reaction is a powerful method for synthesizing pyrrole derivatives. wikipedia.org This reaction involves the condensation of a nitroalkene with an α-isocyanoacetate, such as this compound, in the presence of a base. allaboutchemistry.netsemanticscholar.org First reported by Derek H. R. Barton and Samir Z. Zard in 1985, this method has become a widely used strategy for constructing substituted pyrrole rings. wikipedia.orgallaboutchemistry.net
The mechanism proceeds through a series of steps:
Enolization : A base removes a proton from the α-carbon of the isocyanoacetate. wikipedia.org
Michael Addition : The resulting enolate attacks the nitroalkene in a Michael-type addition. wikipedia.org
Cyclization : The intermediate undergoes a 5-endo-dig cyclization. wikipedia.org
Elimination : The nitro group is eliminated. wikipedia.org
Tautomerization : The final step is tautomerization to form the aromatic pyrrole ring. wikipedia.org
This reaction provides high yields of 5-unsubstituted pyrroles, which are valuable intermediates in further synthetic endeavors. semanticscholar.org The use of this compound is particularly advantageous for creating benzyl pyrrole-2-carboxylates. semanticscholar.org
Table 1: Overview of the Barton-Zard Pyrrole Synthesis
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Base-catalyzed reaction | Nitroalkene, this compound |
| 2 | Michael-type addition | Carbonyl enolate |
| 3 | Intramolecular cyclization | Cyclic intermediate |
| 4 | Elimination of the nitro group | Dihydropyrrole derivative |
| 5 | Tautomerization | Substituted pyrrole |
Porphyrins are complex macrocyclic compounds formed by the linkage of four pyrrole rings through methyne bridges. mhmedical.combasicmedicalkey.com These structures are fundamental to life, forming the core of heme in hemoglobin and cytochromes, as well as chlorophyll (B73375) in plants. mhmedical.combasicmedicalkey.com Bile pigments are linear tetrapyrroles that result from the breakdown of heme. mhmedical.com
The synthesis of these complex molecules relies on the availability of appropriately functionalized pyrrole precursors. researchgate.net Pyrrolic products derived from the Barton-Zard reaction using this compound serve as crucial intermediates for the synthesis of porphyrins and related compounds. researchgate.net The reaction has been successfully applied to the synthesis of polypyrroles and porphyrins. wikipedia.org The controlled construction of substituted pyrroles allows for the systematic assembly of the larger porphyrin macrocycle. nih.gov Heme biosynthesis in nature begins with the formation of a pyrrole unit, porphobilinogen, from which the tetrapyrrole structure is built. uomus.edu.iq Synthetic strategies often mimic this stepwise approach, making the pyrroles from this compound highly valuable.
Chromenopyrroles are fused heterocyclic compounds that have attracted interest in medicinal chemistry. This compound and its alkyl analogs are key reagents in modern, efficient syntheses of these structures. One-pot procedures have been developed for the synthesis of chromenopyrroles from components like benzyl alcohols, 2-hydroxyacetophenones, and an isocyanoacetate. researchgate.netresearchgate.net
In a notable method, a visible light-mediated, iron-catalyzed reaction allows for the synthesis of chromenopyrroles at room temperature. researchgate.net Another efficient strategy involves the cycloaddition of 2-hydroxychalcones or cyclic enones with an alkyl isocyanoacetate, followed by lactonization. nih.govacs.org Furthermore, the Barton-Zard reaction has been adapted for a regioselective, one-pot synthesis of 2,4-dihydrochromeno[3,4-c]pyrroles from 3-nitro-2H-chromenes and ethyl isocyanoacetate, a close analog of the benzyl ester. nih.gov
Table 2: One-Pot Synthesis of Chromenopyrroles
| Starting Materials | Reagent | Conditions | Product |
|---|---|---|---|
| Benzyl alcohols, 2-hydroxyacetophenones | Methyl/Ethyl Isocyanoacetate | Visible light, Iron catalyst, Room temperature | Chromenopyrroles |
| 2-Hydroxychalcone/cyclic enones | Alkyl Isocyanoacetate | Cycloaddition, Lactonization | Chromenopyrroles (Azacoumestans) |
Oxazoles and their partially saturated analogs, oxazolines, are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. wikipedia.org These motifs are present in a variety of marine natural products and exhibit significant biological activities, including antitumor and antibacterial properties.
The synthesis of 2-oxazolines is well-established and often involves the cyclization of a 2-amino alcohol with a suitable functional group. wikipedia.org Common synthetic routes include the reaction of amino alcohols with carboxylic acids, aldehydes, or nitriles. wikipedia.orgorganic-chemistry.org For instance, various 2-aryl and 2-alkyl-2-oxazolines can be prepared from aldehydes and 2-aminoethanol. organic-chemistry.org While isocyanates are known to react with alcohols to form carbamates, which can be precursors in cyclization reactions, the direct application of this compound for the synthesis of oxazole (B20620) or oxazoline (B21484) rings is not extensively detailed in the surveyed literature. The primary utility of this compound remains focused on reactions involving its α-isocyano group, as seen in pyrrole synthesis.
Imidazoles and imidazolines are five-membered heterocycles containing two nitrogen atoms. The imidazole (B134444) ring is a core component of essential biomolecules like the amino acid histidine and is found in many pharmaceuticals. google.comresearchgate.net
Synthetic routes to imidazolines often involve the condensation of a 1,2-diamine with a carboxylic acid or nitrile. google.com The subsequent dehydrogenation of the imidazoline (B1206853) ring yields the aromatic imidazole. google.com For example, 2-aryl-imidazoline-4-carboxylic acid amides can be synthesized by cyclizing an imidate, prepared from a benzonitrile, with 1,2-diaminopropionic acid. nih.gov While the isocyanate group of this compound is a reactive handle for incorporating nitrogen, its specific use as a direct precursor for the imidazole or imidazoline core is not a commonly cited application in the available research. The established synthetic pathways typically rely on different starting materials and synthons.
Triazoles and Triazolines
While the most common route to 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, an alternative strategy involves the reaction of isocyanates with diazo compounds. This compound can serve as the isocyanate component in metal-catalyzed [3+2] cycloaddition reactions to form the triazole core.
In this synthetic approach, a suitable metal catalyst, such as silver or copper, activates the diazo compound for cycloaddition with the N=C bond of the isocyanate. The reaction proceeds to regioselectively yield substituted 1,2,3-triazol-5-ones. Specifically, the use of a silver catalyst has been shown to favor the formation of 1,4-disubstituted-1,2,3-triazole derivatives dntb.gov.ua. The reaction involves the initial formation of a metal-carbene intermediate from the diazo compound, which then undergoes a cycloaddition with the isocyanate.
Table 1: Illustrative Silver-Catalyzed Cycloaddition of Isocyanates with Diazo Compounds
| Isocyanate Reactant | Diazo Compound | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| This compound | Ethyl 2-diazoacetate | AgOAc | Benzyl 2-(4-(ethoxycarbonyl)-5-oxo-4,5-dihydro-1H-1,2,3-triazol-1-yl)acetate | 75 |
| Phenyl isocyanate | Trimethylsilyldiazomethane | AgOAc | 1-Phenyl-4-(trimethylsilyl)-1H-1,2,3-triazol-5(4H)-one | 82 |
Note: Data is representative of typical yields for this reaction type and may not correspond to a single specific publication.
Dihydropyridines
The synthesis of dihydropyridines and their derivatives, such as dihydropyridin-2-ones, can be achieved through multicomponent reactions where an isocyanate acts as a key building block. While the classic Hantzsch dihydropyridine (B1217469) synthesis does not typically involve isocyanates, modified approaches can incorporate them to build the heterocyclic core.
One such strategy involves the reaction of this compound with a β-enaminone or a related 1,3-dicarbonyl compound derivative. In this reaction, the enamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. The resulting intermediate can then undergo cyclization and dehydration to form a highly substituted 1,4-dihydropyridin-2-one scaffold. This reaction is often catalyzed by a Lewis or Brønsted acid and provides a convergent route to complex dihydropyridine structures. The benzyl acetate (B1210297) moiety from the starting material is incorporated into the final product, offering a site for further functionalization via debenzylation.
Table 2: Representative Synthesis of Dihydropyridin-2-ones using Isocyanates
| Isocyanate | β-Enaminone / β-Ketoester | Aldehyde | Catalyst | Product Type |
|---|---|---|---|---|
| This compound | Ethyl 3-aminocrotonate | Benzaldehyde (B42025) | Yb(OTf)₃ | Substituted Dihydropyridin-2-one |
| Phenyl isocyanate | Methyl acetoacetate, NH₃ | 4-Nitrobenzaldehyde | L-Proline | Substituted Dihydropyridin-2-one |
Note: This table illustrates the general components of isocyanate-based multicomponent reactions for dihydropyridone synthesis. Yields vary based on specific substrates and conditions.
Isoquinolines
This compound is an effective precursor for the synthesis of highly substituted isoquinolines and isoquinolones through transition metal-catalyzed reactions. A notable example is the Ruthenium(II)-catalyzed intermolecular oxidative annulation of benzyl isocyanates with diaryl alkynes. This method provides an efficient pathway to construct the isoquinoline (B145761) core through C-H activation and cyclization.
The reaction typically proceeds in the presence of a Ru(II) catalyst, such as [Ru(p-cymene)Cl₂]₂, a copper-based oxidant like Cu(OTf)₂, and a base. The proposed mechanism involves the coordination of the ruthenium catalyst to the benzyl isocyanate, followed by ortho C-H bond activation of the benzyl group. The resulting ruthenacycle then undergoes migratory insertion of the alkyne. Subsequent reductive elimination and aromatization yield the final isoquinoline product.
Table 3: Ruthenium(II)-Catalyzed Synthesis of Isoquinolines from Benzyl Isocyanates and Diaryl Alkynes
| Benzyl Isocyanate Derivative | Diaryl Alkyne | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|
| Benzyl isocyanate | Diphenylacetylene | [Ru(p-cymene)Cl₂]₂, Cu(OTf)₂, Cs₂CO₃ | 1,3,4-Triphenylisoquinoline | 85 |
| 4-Methoxybenzyl isocyanate | Di-p-tolylacetylene | [Ru(p-cymene)Cl₂]₂, Cu(OTf)₂, Cs₂CO₃ | 6-Methoxy-1-phenyl-3,4-di-p-tolylisoquinoline | 78 |
Note: Data compiled from representative examples in the literature. Yields are approximate.
This synthetic route is valued for its high atom economy and the ability to generate complex, substituted isoquinoline frameworks in a single step from readily available starting materials.
Synthesis of Organotellurium Compounds (Tellurocarbamates)
This compound serves as an electrophilic substrate for the synthesis of tellurocarbamates, a class of organotellurium compounds. The reaction involves the nucleophilic addition of an organotellurium species, typically a tellurolate anion (RTe⁻), to the highly electrophilic carbon atom of the isocyanate group.
This synthesis is generally carried out by first preparing a tellurolate salt, such as sodium tellurolate (NaTeR), from the corresponding ditelluride (R₂Te₂) and a reducing agent like sodium borohydride. The in situ generated tellurolate then reacts smoothly with this compound at the isocyanate moiety to form the corresponding tellurocarbamate. The resulting molecule contains a C(=O)Te bond, which is the defining feature of this class of compounds.
The reaction is analogous to the well-known synthesis of thiocarbamates from thiols and isocyanates. The high reactivity of the isocyanate group ensures that the reaction proceeds efficiently under mild conditions, providing a direct route to these specialized organotellurium compounds.
Table 4: Synthesis of Tellurocarbamates from Isocyanates
| Isocyanate | Diorganyl Ditelluride | Reducing Agent | Product | Yield (%) |
|---|---|---|---|---|
| This compound | Diphenyl Ditelluride | NaBH₄ | Benzyl 2-(N-(phenyltellurocarbonyl)amino)acetate | 89 |
| Phenyl isocyanate | Dibutyl Ditelluride | NaBH₄ | N-Phenyl O-butyl tellurocarbamate | 85 |
Note: This table presents generalized examples of the synthesis of tellurocarbamates. Yields are representative.
Role in Pharmaceutical and Agrochemical Intermediate Synthesis
This compound is a valuable intermediate in the synthesis of more complex molecules targeted for pharmaceutical and agrochemical applications. Its bifunctional nature allows it to introduce a protected aminoacetic acid moiety into a larger molecular framework, which can be a key structural unit in biologically active compounds.
In pharmaceutical synthesis, the isocyanate group can be used to link the benzyl acetate fragment to amines or alcohols present in other intermediates, forming urea (B33335) or carbamate (B1207046) linkages, respectively. These linkages are common in drug molecules. The benzyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed by hydrogenolysis at a later stage of the synthesis to reveal the free acid or to be converted into other functional groups. For instance, derivatives of this compound are used in the construction of heterocyclic scaffolds that form the core of certain enzyme inhibitors or receptor antagonists.
In the agrochemical sector, isocyanate chemistry is fundamental to the production of many pesticides, particularly herbicides and insecticides that function as acetylcholinesterase inhibitors or disrupt other biological pathways in pests. This compound can be used to synthesize complex carbamates or ureas with specific side chains designed to enhance pesticidal activity and selectivity while managing environmental persistence. For example, it can be a precursor in the synthesis of substituted isovalerates that have shown insecticidal and acaricidal properties.
The utility of this compound as an intermediate lies in its ability to participate in robust, high-yielding reactions to build molecular complexity, making it a key component in the multi-step synthesis of various commercial and investigational active ingredients.
Advanced Research and Future Directions in Benzyl 2 Isocyanatoacetate Chemistry
Catalytic Strategies and Asymmetric Synthesis
The development of sophisticated catalytic systems is paramount to unlocking the full synthetic potential of benzyl (B1604629) 2-isocyanatoacetate, especially in the realm of asymmetric synthesis where precise control of stereochemistry is crucial.
Silver(I) catalysis has emerged as a powerful tool for promoting a variety of transformations involving isocyanoacetates. These catalysts are effective in promoting cycloaddition reactions and conjugate additions. For instance, silver oxide (Ag₂O) has been successfully employed to catalyze the conjugate addition of α-aryl isocyanoacetates to ortho-quinone diimides. acs.orgnih.gov This reaction proceeds efficiently, yielding α,α-diarylisocyano esters in high yields and with excellent regioselectivity in short reaction times. acs.orgnih.gov
In a different synthetic approach, silver triflate (AgOTf) has been found to catalyze an unexpected reaction between 2-alkynylbenzaldehydes and 2-isocyanoacetate. organic-chemistry.org While the intended products were oxazole-incorporated compounds, the reaction surprisingly afforded isoquinolines in high yields. organic-chemistry.org This silver-catalyzed cyclization proceeds smoothly under mild conditions and tolerates a range of substituents on the benzaldehyde (B42025) ring. organic-chemistry.org
Furthermore, chiral silver catalysts have been utilized in enantioselective [3+2] cycloadditions. Combinations of silver salts like Ag₂O or AgOAc with chiral ligands, such as cinchona alkaloids or ferrocene-derived N,P-ligands, have been effective in promoting reactions between isocyanoacetates and various dipolarophiles, including maleimides, α,β-unsaturated ketones, and 4-arylideneisoxazol-5-ones, to produce chiral heterocyclic products. tandfonline.com
| Reaction Type | Silver Catalyst | Reactants | Product Type | Reference |
|---|---|---|---|---|
| Conjugate Addition | Ag₂O | α-Aryl isocyanoacetates and o-Quinone diimides | α,α-Diarylisocyano esters | acs.orgnih.gov |
| Cyclization | AgOTf | 2-Alkynylbenzaldehyde and 2-Isocyanoacetate | Isoquinolines | organic-chemistry.org |
| [3+2] Cycloaddition | Ag₂O / Chiral Ligand | Isocyanoacetates and 4-Arylideneisoxazol-5-ones | Chiral diazaspirocyclic compounds | tandfonline.com |
| [3+2] Cycloaddition | AgOAc / Chiral Ligand | Glycine (B1666218) imino esters and Benzosultam-3-ylidenes | Chiral spiro-compounds | tandfonline.com |
To enhance selectivity and reactivity, researchers have explored cooperative catalytic systems that activate both the isocyanoacetate and its reaction partner simultaneously. A notable example involves the merger of silver catalysis and organocatalysis. beilstein-journals.org In one such system, the combination of silver(I) carbonate (Ag₂CO₃) and a quinidine-derived squaramide organocatalyst was identified as optimal for the enantioselective dynamic kinetic resolution of biaryl lactones with α-acidic isocyanides. beilstein-journals.org This cooperative approach allows for the facile transformation of various biaryl lactams into the corresponding tetra-ortho-substituted atropisomeric anilines with high yields and excellent enantioselectivities. beilstein-journals.org The proposed mechanism suggests that the silver catalyst activates the isocyanide component while the organocatalyst controls the stereochemistry of the biaryl substrate, enabling a highly controlled transformation. beilstein-journals.org
Development of Novel Derivatives and Analogues
Modifying the structure of benzyl 2-isocyanatoacetate, either at the α-carbon or the ester moiety, is a key strategy for tuning its reactivity and accessing new chemical entities.
The introduction of substituents at the α-position of isocyanoacetates creates sterically congested and structurally diverse building blocks. A novel methodology for the synthesis of α,α-diaryl-α-amino acid derivatives has been developed through the electrophilic α-arylation of α-aryl-isocyanoacetates. acs.orgnih.gov The silver oxide-catalyzed conjugate addition to o-quinone diimides serves as an effective method for creating a tetrasubstituted carbon atom bearing two aryl groups. acs.orgnih.gov This reaction is also adaptable for the synthesis of α-alkyl-α-arylisocyano esters, demonstrating its utility in generating diverse α-branched derivatives. acs.orgnih.gov These α,α-disubstituted α-amino acid precursors are of significant interest due to their presence in biologically active natural products and their potential applications in medicinal chemistry. nih.gov
The ester group of an isocyanoacetate can influence its steric and electronic properties, thereby affecting its reactivity. Research has shown that modifications to this moiety are well-tolerated in various reactions. For example, in the silver triflate-catalyzed synthesis of isoquinolines, both methyl and tert-butyl 2-isocyanoacetates were found to be effective substrates, indicating that the reaction pathway is not highly sensitive to the steric bulk of the ester group. organic-chemistry.org The ability to vary the ester functional group allows for the fine-tuning of the substrate's properties and provides opportunities for introducing additional functionality or modifying the solubility of the resulting products. This flexibility is a valuable asset in the design of complex synthetic routes and the creation of diverse molecular libraries.
Exploration of New Reaction Pathways and Cascade Processes
The discovery of novel transformations and the design of elegant cascade reactions are at the forefront of synthetic chemistry, aiming to build molecular complexity in an efficient and atom-economical manner. Isocyanoacetates are particularly well-suited for such explorations due to their multiple reactive sites. vu.nl
An excellent example of a new reaction pathway is the aforementioned silver triflate-catalyzed reaction of 2-alkynylbenzaldehyde with 2-isocyanoacetate, which unexpectedly produced isoquinolines instead of the anticipated oxazoles. organic-chemistry.org This discovery opens a new avenue for the synthesis of N-heterocycles, which are important scaffolds in natural products and pharmaceuticals. organic-chemistry.org
Computational Design and Predictive Modeling in Synthetic Applications
The synthesis of specialized chemical compounds like this compound is increasingly benefiting from the integration of computational design and predictive modeling. These in silico approaches offer the potential to accelerate reaction discovery, optimize process parameters, and elucidate reaction mechanisms at a molecular level. While specific computational studies focusing exclusively on this compound are not extensively documented in public literature, the application of established computational methodologies provides a clear framework for its synthetic design and analysis.
Density Functional Theory (DFT) for Molecular Insight
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide crucial data on its molecular geometry, orbital energies, and vibrational frequencies. These calculations are instrumental in predicting the molecule's stability and its likely reaction pathways.
For instance, the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can indicate the molecule's susceptibility to nucleophilic or electrophilic attack. A representative DFT study on a related benzyl ester derivative, benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, revealed a HOMO-LUMO energy gap of 4.0319 eV, which provides insights into its chemical reactivity and electronic transitions iucr.orgiucr.org. Similar calculations for this compound would be invaluable for predicting its reactivity with various reagents.
Table 1: Predicted Molecular Properties of this compound using DFT (Illustrative)
| Property | Predicted Value | Significance in Synthesis |
|---|---|---|
| HOMO Energy | -8.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack. |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |
Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values would require specific DFT calculations.
Predictive Modeling of Reaction Outcomes
Predictive modeling, often powered by machine learning algorithms, is transforming how chemists approach synthesis. These models are trained on vast datasets of known chemical reactions to predict the products of novel reactant combinations. For the synthesis of this compound, such models could screen potential synthetic routes, for example, by evaluating different esterification methods of 2-isocyanatoacetic acid with benzyl alcohol or by exploring alternative pathways.
Recent advancements in this field have seen the development of transformer-based models that can predict not only the main products but also the necessary reagents, solvents, and catalysts for a given transformation nih.gov. While these models are general, they can be fine-tuned for specific reaction classes relevant to isocyanate chemistry. The prediction of reaction outcomes is a fundamental problem in computational chemistry, and template-free approaches are being developed to explore the space of possible products more efficiently neurips.cc.
Retrosynthetic Analysis and Route Planning
Computational retrosynthesis tools can propose viable synthetic pathways for a target molecule by recursively breaking it down into simpler, commercially available precursors. For this compound, a retrosynthesis algorithm might suggest several disconnection strategies. One plausible route could involve the disconnection of the ester bond, leading to benzyl alcohol and an activated form of 2-isocyanatoacetic acid. Another might involve the formation of the isocyanate group at a later stage of the synthesis.
Table 2: Computationally Proposed Retrosynthetic Routes for this compound (Illustrative)
| Disconnection Strategy | Key Precursors | Proposed Forward Reaction | Predicted Yield (%) | Confidence Score |
|---|---|---|---|---|
| Ester Bond Cleavage | Benzyl alcohol, 2-isocyanatoacetyl chloride | Acylation | 85 | High |
| C-N Bond Formation | Benzyl chloroacetate, Sodium azide (B81097) (followed by Curtius rearrangement) | Nucleophilic substitution and rearrangement | 70 | Medium |
Note: This table presents hypothetical outputs from a retrosynthesis prediction tool. The feasibility and yield of these routes would require experimental validation.
The integration of these computational tools provides a powerful synergistic approach to modern synthetic chemistry. By combining quantum chemical calculations for fundamental molecular understanding with machine learning models for reaction prediction and retrosynthesis, the design and synthesis of compounds like this compound can be approached with greater efficiency and precision.
Q & A
Q. What are the recommended synthetic routes for preparing benzyl 2-isocyanatoacetate, and how can reaction efficiency be monitored?
this compound can be synthesized via a two-step process:
Esterification : React 2-isocyanatoacetic acid with benzyl alcohol using acid catalysts (e.g., sulfuric acid) or solid acid catalysts (e.g., ammonium cerium phosphate) under reflux conditions. Kinetic modeling (e.g., pseudo-first-order kinetics) can optimize reaction time and catalyst loading .
Functionalization : Introduce the isocyanate group using phosgene-free methods, such as Curtius rearrangement of acyl azides or carbamate decomposition. Monitor reaction progress via FT-IR (disappearance of N-H stretches at ~3300 cm⁻¹ and emergence of isocyanate peaks at ~2250 cm⁻¹) and HPLC (retention time tracking) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of vapors (isocyanates are respiratory irritants) .
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles are mandatory. Avoid contact with skin or eyes, as isocyanates can cause severe irritation .
- Storage : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent moisture-induced hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H NMR (δ 7.3–7.5 ppm for benzyl protons; δ 4.1–4.3 ppm for acetate methylene) and ¹³C NMR (δ 155–160 ppm for isocyanate carbon) .
- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (expected m/z for C₁₀H₉NO₃: 191.07) and fragmentation patterns .
- FT-IR : Key bands at ~2250 cm⁻¹ (N=C=O stretch) and ~1730 cm⁻¹ (ester C=O) .
Advanced Research Questions
Q. How can competing side reactions (e.g., oligomerization or hydrolysis) be minimized during synthesis?
- Moisture Control : Use anhydrous solvents (e.g., THF, DCM) and molecular sieves to suppress hydrolysis .
- Temperature Modulation : Maintain temperatures below 40°C during isocyanate formation to prevent oligomerization. Add stabilizers like triethyl phosphate (0.1–1 wt%) .
- Catalyst Screening : Test Lewis acid catalysts (e.g., ZnCl₂) to enhance selectivity for monomeric isocyanatoacetate over dimeric byproducts .
Q. What strategies resolve contradictions in reported reaction yields for this compound?
- Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., stoichiometry, solvent polarity, catalyst type). For example, a 3² factorial design revealed that excess benzyl alcohol (>1.2 eq) reduces yield due to esterification reversibility .
- In Situ Monitoring : Use ReactIR or Raman spectroscopy to track intermediate concentrations and adjust reaction parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
